3-(3,5-Dimethylphenyl)-4'-methoxypropiophenone

Description

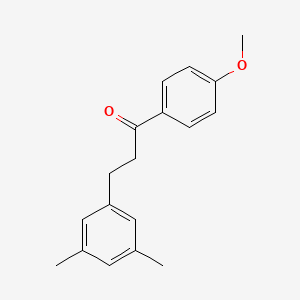

3-(3,5-Dimethylphenyl)-4'-methoxypropiophenone is a diaryl propiophenone derivative characterized by a propanone backbone (C(O)-CH2-CH2-) linking two aromatic rings. The primary phenyl ring (attached to the carbonyl group) bears a methoxy (-OCH3) substituent at the para (4') position, while the secondary phenyl group (attached to the terminal carbon) is substituted with 3,5-dimethyl (-CH3) groups.

Properties

IUPAC Name |

3-(3,5-dimethylphenyl)-1-(4-methoxyphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20O2/c1-13-10-14(2)12-15(11-13)4-9-18(19)16-5-7-17(20-3)8-6-16/h5-8,10-12H,4,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXWOHFPSJJCHQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)CCC(=O)C2=CC=C(C=C2)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40644881 | |

| Record name | 3-(3,5-Dimethylphenyl)-1-(4-methoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40644881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898780-20-6 | |

| Record name | 1-Propanone, 3-(3,5-dimethylphenyl)-1-(4-methoxyphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898780-20-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(3,5-Dimethylphenyl)-1-(4-methoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40644881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,5-Dimethylphenyl)-4’-methoxypropiophenone typically involves the Friedel-Crafts acylation reaction. This method uses an acyl chloride (such as 3,5-dimethylbenzoyl chloride) and an aromatic compound (such as 4-methoxybenzene) in the presence of a Lewis acid catalyst like aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride.

Industrial Production Methods: On an industrial scale, the production of 3-(3,5-Dimethylphenyl)-4’-methoxypropiophenone may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, using reagents like nitric acid, sulfuric acid, and halogens, respectively.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Concentrated nitric acid for nitration, concentrated sulfuric acid for sulfonation, and bromine for bromination.

Major Products Formed:

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

Chemistry: 3-(3,5-Dimethylphenyl)-4’-methoxypropiophenone is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure makes it a valuable building block in organic synthesis.

Biology: In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving aromatic ketones. It can also serve as a model compound in studies of metabolic pathways and enzyme inhibition.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and development of new drugs. Its structural features may contribute to the pharmacological activity of drug candidates.

Industry: In the industrial sector, 3-(3,5-Dimethylphenyl)-4’-methoxypropiophenone is used in the manufacture of specialty chemicals, including dyes, fragrances, and polymers. Its reactivity and stability make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of 3-(3,5-Dimethylphenyl)-4’-methoxypropiophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s aromatic ketone structure allows it to participate in various biochemical reactions, including enzyme-catalyzed transformations and receptor binding. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural features of 3-(3,5-Dimethylphenyl)-4'-methoxypropiophenone and its analogues:

Key Observations:

- Backbone Diversity: The target compound and 3′,5′-dimethyl-4′-methoxy-3-(1,3-dioxan-2-yl)propiophenone share a propiophenone backbone but differ in substituents. In contrast, Compound 1 (from ) features a phenalene core, a tricyclic system with hydroxyl groups, which is structurally distinct from propiophenones .

- Substituent Effects: The 4'-methoxy group is common across all compounds, but its electronic influence varies.

Physicochemical Properties

- Stability : The trihydroxy phenalene (C20H18O4) may exhibit lower stability under acidic conditions due to its hydroxyl groups, whereas the target compound’s methoxy and methyl groups confer greater inertness .

Spectroscopic Differences

- NMR Shifts : Compound 1 (C20H18O4) shows distinct $^{13}\text{C}$-NMR shifts (e.g., C-1 at δ 70.6, C-9b at δ 128.0) compared to its stereoisomers, highlighting the sensitivity of NMR to stereochemistry and substitution patterns . Similar variations would be expected in the target compound’s NMR spectrum due to its dimethyl and methoxy substituents.

- Optical Activity : Compound 1 has a specific optical rotation ($[\alpha]_D = -8.9^\circ$), whereas stereoisomeric analogues from Musa acuminata exhibit differing values, underscoring the role of configuration in spectroscopic profiles .

Biological Activity

3-(3,5-Dimethylphenyl)-4'-methoxypropiophenone, also known by its CAS number 898780-20-6, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

This compound features a phenyl ring substituted with two methyl groups and a methoxy group, which may influence its biological activity through steric and electronic effects.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds structurally related to this compound. For instance, compounds that inhibit the WNT/β-catenin signaling pathway have shown promise in reducing cancer cell proliferation. In vitro assays demonstrated that certain derivatives exhibited significant inhibition of DVL1 recruitment in HEK293 cells, with effective concentrations (EC50) ranging from 0.49 μM to 29.5 μM depending on the specific enantiomer tested .

Enzyme Inhibition

Another area of interest is the compound's inhibitory effects on various enzymes. Compounds derived from similar scaffolds have been tested for their ability to inhibit α-glucosidase and urease activities. The IC50 values for these activities ranged from 2.50 μM to 41.50 μM, indicating varying degrees of potency against these enzymes . The structure-activity relationship (SAR) analysis suggests that substituents on the aromatic rings significantly affect enzyme inhibition profiles.

Study on Anticancer Activity

A detailed study investigated the effects of structurally related compounds on cancer cell lines. The research found that specific modifications to the phenyl ring could enhance anticancer activity by altering binding affinities to target proteins involved in cell signaling pathways. In one experiment, a racemic mixture of a related compound reduced DVL-GFP recruitment at the plasma membrane with an EC50 of 3.46 μM .

Enzyme Inhibition Studies

In another study focusing on enzyme inhibition, researchers synthesized a series of derivatives and evaluated their α-glucosidase and urease inhibitory activities. The most potent inhibitors demonstrated IC50 values significantly lower than that of standard drugs like acarbose, suggesting that these compounds could serve as lead candidates for further development in treating conditions like diabetes .

Table 1: Biological Activity Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.